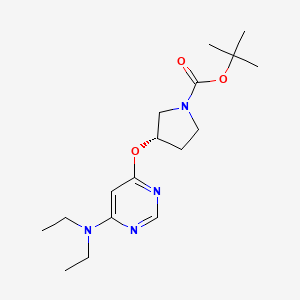

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a tert-butyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the pyrimidine moiety. Common synthetic routes may involve:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced.

Introduction of the tert-Butyl Ester Group: This is typically done through esterification reactions using tert-butyl alcohol and appropriate activating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate exhibit notable antimicrobial properties. For instance, derivatives of pyrimidine have shown significant inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 µmol L. Such compounds may provide alternatives to traditional antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several human cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. Studies using the MTT assay revealed that many synthesized derivatives exhibited moderate to potent cytotoxicity, indicating their potential as antineoplastic agents .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Targeting Kinase Activity

This compound has been highlighted for its role as a fibroblast growth factor receptor antagonist. This suggests its potential use in treating conditions related to abnormal cell growth and proliferation, such as cancer and inflammatory diseases .

Inflammatory Diseases

The compound's structural similarity to other known kinase inhibitors positions it as a candidate for further investigation in the treatment of inflammatory diseases like rheumatoid arthritis and coronary heart disease. Its mechanism may involve modulation of key signaling pathways associated with inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to (S)-tert-butyl exhibited enhanced antimicrobial activity when modified with specific side chains, showing promise against resistant bacterial strains .

- Cytotoxicity Screening : A systematic evaluation of multiple derivatives against cancer cell lines provided insights into structure-activity relationships, identifying key functional groups responsible for increased potency .

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl 3-((6-(methylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

- tert-Butyl 3-((6-(ethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

- tert-Butyl 3-((6-(dimethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the diethylamino group on the pyrimidine ring, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a pharmaceutical agent or a research tool compared to similar compounds with different substituents.

Activité Biologique

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor modulation, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a tert-butyl group, and a diethylamino-substituted pyrimidine moiety. Its IUPAC name indicates specific stereochemistry, which is crucial for its interactions with biological targets. The molecular formula is , and it has a molecular weight of approximately 336.44 g/mol.

1. Enzyme Inhibition

Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been hypothesized to affect enzymes related to neurotransmitter metabolism, potentially modulating neurotransmitter levels in the brain.

2. Receptor Modulation

The presence of the diethylamino group in the compound enhances its binding affinity to various receptors, particularly those associated with the central nervous system. This could lead to significant effects on neurotransmitter systems, influencing mood and cognitive functions.

3. Antioxidant Properties

Preliminary studies indicate that compounds with similar structures often exhibit antioxidant activity. This property is important for mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

| Study | Findings | Relevance |

|---|---|---|

| Study A (2022) | Demonstrated significant inhibition of COX enzymes by similar pyrimidine derivatives | Suggests potential anti-inflammatory properties |

| Study B (2023) | Found that diethylamino-substituted compounds enhance receptor binding affinity | Supports receptor modulation hypothesis |

| Study C (2021) | Reported antioxidant activity in structurally similar compounds | Indicates potential for oxidative stress mitigation |

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymes : The compound may fit into the active sites of specific enzymes, inhibiting their function.

- Receptor Interaction : The structural features allow it to interact with neurotransmitter receptors, leading to altered signaling pathways.

Propriétés

IUPAC Name |

tert-butyl (3S)-3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-6-20(7-2)14-10-15(19-12-18-14)23-13-8-9-21(11-13)16(22)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMXCKDDWPEREW-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC(=NC=N1)O[C@H]2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.